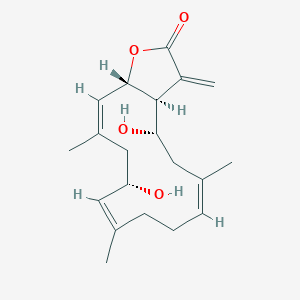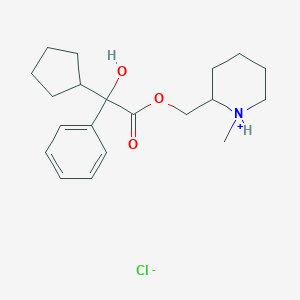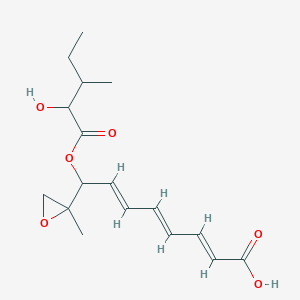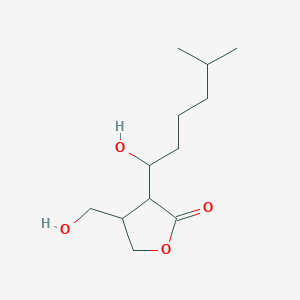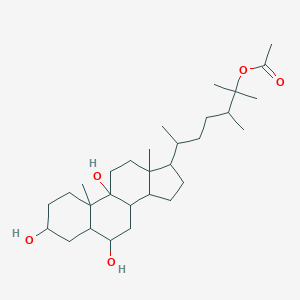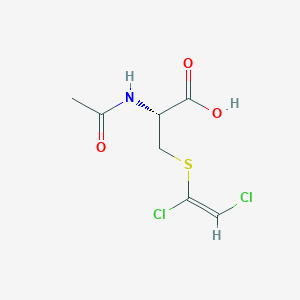
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a metabolite of trichloroethylene (TCE), which is a widely used industrial solvent. DCVC is formed in the liver through the action of cytochrome P450 enzymes. DCVC has been extensively studied due to its potential role in TCE-induced toxicity.
Applications De Recherche Scientifique
Toxicity and Metabolism Studies
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) has been studied for its toxicity and metabolism in various biological systems. One study demonstrated that N-acetyl-DCVC produced dose- and time-dependent decreases in intracellular K+ content and lactate dehydrogenase activity in rabbit renal slices, suggesting its nephrotoxic potential. This study also explored the transport and metabolism of DCVC and its N-acetyl derivative, showing that N-acetyl-DCVC is transported via the organic anion system and must be deacetylated before undergoing metabolism by beta-lyase (G. Wolfgang, A. J. Gandolfi, J. Stevens, K. Brendel, 1989).
Another study characterized the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS), a potential reactive metabolite of trichloroethylene. This study indicated distinct effects on renal function and kidney lesions compared to its precursors, contributing to the understanding of trichloroethylene nephrotoxicity (R. Irving, M. Pinkerton, A. Elfarra, 2013).
Interaction with Proteins and DNA
Research has also focused on the interaction of N-acetyl-DCVC with proteins and DNA. For instance, one study investigated the formation of monoadducts and diadducts by the reaction of S-(1,2-dichlorovinyl)-L-cysteine sulfoxide with N-acetyl-L-cysteine at physiological conditions. This study provided insights into the potential cross-linking properties of DCVCS and its implications for nephrotoxic potency (N. Barshteyn, A. Elfarra, 2007).
Role in Environmental Contamination
The role of N-acetyl-DCVC in environmental contamination, especially concerning trichloroethylene exposure, has been a subject of study. Research identified N-acetyl-DCVC as a urinary metabolite after occupational exposure to 1,1,2-trichloroethene, highlighting its significance in risk assessment related to trichloroethene exposure (G. Birner, S. Vamvakas, W. Dekant, D. Henschler, 1993).
Transport and Excretion Mechanisms
Another aspect of N-acetyl-DCVC research involves understanding its transport and excretion mechanisms. A study on the transport of N-acetyl-DCVC by mouse multidrug resistance-associated protein 2 (Mrp2) revealed that mouse Mrp2 mediates ATP-dependent transport of Ac-DCVC, suggesting its involvement in renal secretion of Ac-DCVC (K. Tsirulnikov, N. Abuladze, M. Koag, et al., 2010).
Propriétés
Numéro CAS |
104713-70-4 |
|---|---|
Nom du produit |
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine |
Formule moléculaire |
C12H32N5O11P |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2-/t5-/m0/s1 |
Clé InChI |
LPPJGTSPIBSYQO-YLNOTJRMSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Synonymes |
DCVAC N-acetyl(1,2-dichloroviny)cysteine N-acetyl-DCVC N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine S-1,2-dichlorovinyl-N-acetylcysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
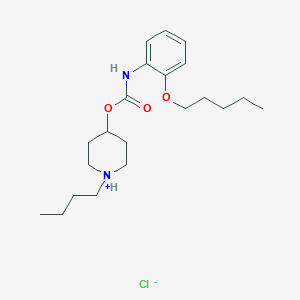
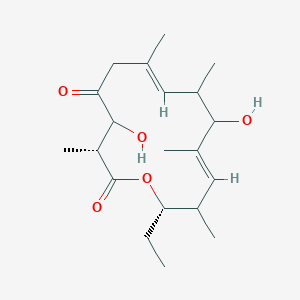
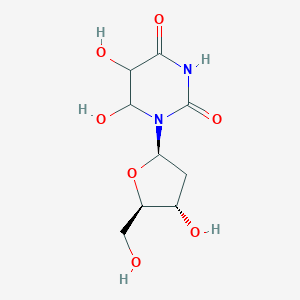
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

